5-(3-噻吩基)噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

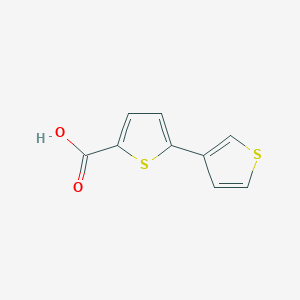

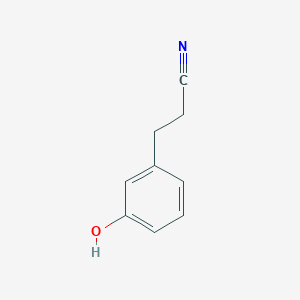

5-(3-Thienyl)thiophene-2-carboxylic acid is a compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are known for their diverse applications in materials science, pharmaceuticals, and organic electronics. The specific structure of 5-(3-Thienyl)thiophene-2-carboxylic acid suggests that it may have interesting chemical and physical properties, as well as potential for various applications.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various routes. For instance, a convenient route to thieno[3,2-b]thiophene-2-carboxyaldehyde, a related compound, is described for the synthesis of new 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid. This process involves the formation of novel supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding . Additionally, the synthesis of 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate esters via a Pd(0)-catalyzed Suzuki–Miyaura coupling approach indicates the versatility of thiophene derivatives in forming various ester mesogens . These methods highlight the synthetic accessibility of thiophene derivatives, including 5-(3-Thienyl)thiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their properties and applications. For example, the X-ray diffraction study of 5-methyl-2-thiophenecarboxylic acid reveals the presence of O-H...O hydrogen bonds and C-H...O and S...S non-bonded intermolecular interactions, which stabilize the crystal structure . These interactions are likely to be present in 5-(3-Thienyl)thiophene-2-carboxylic acid as well, influencing its crystallinity and stability.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are essential for their functionalization and application. The Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid with different arylboronic acids leads to the synthesis of novel thiophene-based derivatives, which exhibit good spasmolytic effects . This demonstrates the reactivity of thiophene carboxylic acids and their potential in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The mass spectra of substituted thiophene-2-carboxylic acids show that the fragmentation patterns can be influenced by substituents, indicating the importance of molecular structure in determining the mass spectrometric behavior of these compounds . Furthermore, the liquid-crystalline properties of thiophene derivatives, as seen in the formation of the smectic C phase in certain ester mesogens, suggest that 5-(3-Thienyl)thiophene-2-carboxylic acid may also exhibit unique phase behavior .

科学研究应用

新型超分子液晶配合物

- Tso 等人(1998 年) 的研究描述了新型 5-正癸基噻吩并[3,2-b]噻吩-2-羧酸的合成,通过氢键作用形成新型超分子液晶配合物。

噻吩羧酸的汞化

- Popović 等人(2000 年) 的研究涉及噻吩-2-羧酸的汞化,考察了在不同条件下单汞化和双汞化产物的形成。

噻吩并[3,2-b]噻吩的合成和金属化

- Fuller 等人(1997 年) 的研究报告了噻吩并[3,2-b]噻吩的大规模合成,包括其 2-羧酸变体,以及它们转化为各种双取代噻吩并[3,2-b]噻吩。

亲电反应中的远距离官能化

- Yang 等人(2000 年) 的工作证明了噻吩-2-甲酸甲酯在与醛、酮和共轭酯的区域选择性反应中,导致合成具有远程官能团的长链酯。

噻吩并[3,2-b]噻吩衍生物的芳基取代合成

- Demina 等人(2019 年) 的研究探索了芳基取代噻吩并[3,2-b]噻吩衍生物的合成,用于 N,S-杂四苯的构建,展示了噻吩衍生物在有机合成中的多功能性。

噻吩基取代二吡咯甲烷异构体的合成和结构

- Maiti 等人(2005 年) 的研究集中在噻吩基取代二吡咯甲烷异构体的合成,有助于理解噻吩化合物的结构方面。

染料敏化太阳能电池应用

- Wills 等人(2016 年)在染料敏化太阳能电池中研究了 4,4'-双(噻吩)官能化的 2,2'-联吡啶铜(I) 配合物,证明了噻吩衍生物在可再生能源应用中的潜力 (Wills 等人,2016 年)。

属性

IUPAC Name |

5-thiophen-3-ylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S2/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZWQKDXTFZYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366013 |

Source

|

| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Thienyl)thiophene-2-carboxylic acid | |

CAS RN |

60141-31-3 |

Source

|

| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)